L-Alanyl-O-(4-methoxybenzoyl)-L-serine

Description

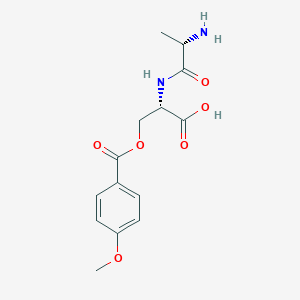

L-Alanyl-O-(4-methoxybenzoyl)-L-serine is a synthetic derivative of the amino acid L-serine, modified with an alanyl residue and a 4-methoxybenzoyl group.

L-serine, a non-essential amino acid, is a critical co-agonist of N-methyl-D-aspartate receptors (NMDARs) and plays a role in synaptic plasticity, neuroprotection, and redox homeostasis . The 4-methoxybenzoyl group, derived from 4-methoxybenzoyl chloride, is frequently used in medicinal chemistry to improve lipophilicity and biological activity, as seen in thiourea derivatives with antioxidant and enzyme-inhibitory properties . The alanyl residue may further optimize cellular uptake or metabolic stability.

Properties

CAS No. |

921934-44-3 |

|---|---|

Molecular Formula |

C14H18N2O6 |

Molecular Weight |

310.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxybenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C14H18N2O6/c1-8(15)12(17)16-11(13(18)19)7-22-14(20)9-3-5-10(21-2)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t8-,11-/m0/s1 |

InChI Key |

RJPGFIZTUDICMO-KWQFWETISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-(4-methoxybenzoyl)-L-serine typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of L-alanine and L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Esterification: The hydroxyl group of the serine residue is esterified with 4-methoxybenzoic acid using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-(4-methoxybenzoyl)-L-serine can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine, L-serine, and 4-methoxybenzoic acid.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

Hydrolysis: L-alanine, L-serine, and 4-methoxybenzoic acid.

Oxidation: L-Alanyl-O-(4-hydroxybenzoyl)-L-serine.

Substitution: L-Alanyl-O-(4-substituted-benzoyl)-L-serine.

Scientific Research Applications

L-Alanyl-O-(4-methoxybenzoyl)-L-serine has several scientific research applications:

Medicinal Chemistry: It is used as a model compound for studying peptide-based drug design and delivery.

Biochemistry: It serves as a substrate for enzyme assays and studies on peptide bond formation and hydrolysis.

Industrial Applications: It is used in the synthesis of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Alanyl-O-(4-methoxybenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (L-alanine, L-serine, and 4-methoxybenzoic acid) that can interact with various biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

L-Serine

- Structure: Simple amino acid (NH₂-CH(CH₂OH)-COOH).

- Biological Activities: Neuroprotection: Improves seizure frequency, behavior, and EEG patterns in GRIN-related disorders via NMDAR modulation . Antioxidant/Cytoprotective Effects: Upregulates Nrf2, HO-1, and nitric oxide (NO) in endothelial cells, mitigating oxidative stress . Cognitive Support: Prevents synaptic deficits in Alzheimer’s disease models by enhancing astrocytic glycolysis .

- Mechanism : Acts as an NMDAR co-agonist and activates antioxidant pathways.

4-Methoxybenzoyl Thiourea Derivatives

- Structure : Thiourea (-NH-CS-NH-) linked to 4-methoxybenzoyl groups.

- Biological Activities :

- Mechanism : Radical scavenging and competitive enzyme binding.

- Limitations: Limited neuroprotective data; primarily studied in vitro.

O-Acylated Serine Derivatives (e.g., O-Acetyl-L-serine)

- Structure : L-serine with acyl groups (e.g., acetyl) at the hydroxyl position.

- Enhanced stability compared to L-serine.

- Mechanism : Metabolic intermediate in sulfur assimilation.

Comparative Analysis Table

Mechanistic and Efficacy Insights

- Neuroprotection : L-serine’s efficacy in GRIN-related disorders and Alzheimer’s models is well-documented . The addition of a 4-methoxybenzoyl group may enhance blood-brain barrier penetration or receptor affinity, though this requires validation.

- Enzyme Interactions : Unlike thiourea derivatives targeting urease, the primary target of this compound is likely NMDARs or antioxidant pathways, given its L-serine backbone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.